molecular formula C20H17N5O4 B14987479 N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B14987479
M. Wt: 391.4 g/mol
InChI Key: SICMCEWFYPLTNG-UHFFFAOYSA-N
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Description

N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide: is a complex organic compound that features a unique combination of functional groups, including an isoindoline, oxadiazole, and butanamide moiety

Properties

Molecular Formula

C20H17N5O4

Molecular Weight

391.4 g/mol

IUPAC Name

N-(2-methyl-1,3-dioxoisoindol-5-yl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide

InChI

InChI=1S/C20H17N5O4/c1-25-19(27)14-8-7-13(10-15(14)20(25)28)22-16(26)5-2-6-17-23-18(24-29-17)12-4-3-9-21-11-12/h3-4,7-11H,2,5-6H2,1H3,(H,22,26)

InChI Key

SICMCEWFYPLTNG-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)CCCC3=NC(=NO3)C4=CN=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps:

    Formation of the Isoindoline Moiety: This step often starts with the cyclization of phthalic anhydride with an appropriate amine to form the isoindoline structure.

    Synthesis of the Oxadiazole Ring: The oxadiazole ring can be synthesized via the reaction of a hydrazide with a nitrile under acidic or basic conditions.

    Coupling Reactions: The final step involves coupling the isoindoline and oxadiazole intermediates with a butanamide linker, often using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline and oxadiazole rings.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline moiety.

    Substitution: The pyridine ring in the oxadiazole moiety can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In biology and medicine, N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide is explored for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional group diversity.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application, but common targets include kinases and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanamide apart is its combination of an isoindoline, oxadiazole, and butanamide moiety, which provides a unique set of chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with biological targets or advanced material properties.

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